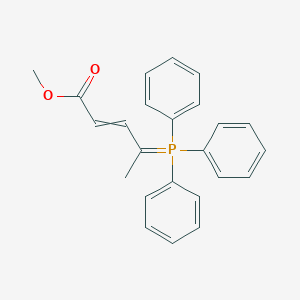
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is an organophosphorus compound known for its application in organic synthesis, particularly in the Wittig reaction. This compound is characterized by its unique structure, which includes a phosphanylidene group bonded to a pent-2-enoate moiety. It is commonly used as a reagent in the synthesis of α,β-unsaturated esters from aldehydes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate can be synthesized through the reaction of triphenylphosphine with methyl 4-bromopent-2-enoate. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, leading to the formation of the desired phosphanylidene compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the reactive ylide intermediate .
Common Reagents and Conditions
Reagents: Triphenylphosphine, methyl 4-bromopent-2-enoate, sodium hydride, potassium tert-butoxide.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products
The major product of the Wittig reaction involving this compound is an α,β-unsaturated ester. For example, the reaction with benzaldehyde would yield methyl 4-phenylbut-2-enoate .
Applications De Recherche Scientifique
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in the study of biochemical pathways.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to yield the desired α,β-unsaturated ester and triphenylphosphine oxide as a by-product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenetriphenylphosphorane: Another Wittig reagent used for the methylenation of carbonyl compounds.
(Methoxycarbonylmethylene)triphenylphosphorane: Similar in structure and reactivity, used in olefination reactions.
(Chloromethylene)triphenylphosphorane:
Uniqueness
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is unique due to its ability to form α,β-unsaturated esters with high selectivity and yield. Its structure allows for the formation of stable ylides, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
921213-03-8 |
|---|---|
Formule moléculaire |
C24H23O2P |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
methyl 4-(triphenyl-λ5-phosphanylidene)pent-2-enoate |
InChI |
InChI=1S/C24H23O2P/c1-20(18-19-24(25)26-2)27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 |
Clé InChI |
WDROTYLXOHJXLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12620919.png)
![Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate](/img/structure/B12620925.png)
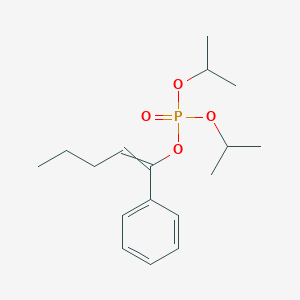
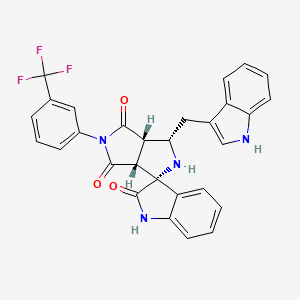
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
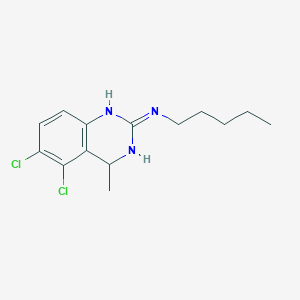
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)

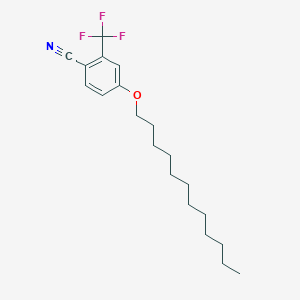
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
